1-Propene, 3,3,3-trichloro-

Vue d'ensemble

Description

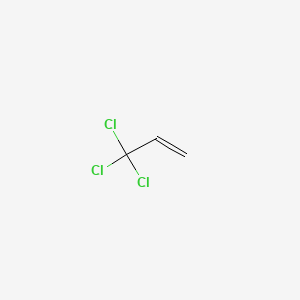

1-Propene, 3,3,3-trichloro- is a useful research compound. Its molecular formula is C3H3Cl3 and its molecular weight is 145.41 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Propene, 3,3,3-trichloro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propene, 3,3,3-trichloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propene, 3,3,3-trichloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Synthesis of Halogenated Compounds : 1-Propene, 3,3,3-trichloro-, and its derivatives are used in the synthesis of various halogenated compounds. For example, 3-Chloro-2-(chloromethyl)-1-propene is a product of intermediate reactions in the synthesis of compounds like tris(chloromethyl)acetic acid, and pentaerythrityl trichlorohydrin (Lynch & Dailey, 2003).

Catalysis in Polymerization : Certain complexes of Ti(IV) and Zr(IV), which use substituted cyclopentadienyl anionic ligands bonded to phenyl groups, are employed in the polymerization of propene and other compounds. These catalysts demonstrate different polymerization behaviors based on reaction temperatures (Longo et al., 2001).

Propene Production via Catalytic Reactions : The catalytic oxidative dehydrogenation of propane to propene using boron nitride catalysts represents a significant advancement in chemical production. This method shows high selectivity towards the production of propene and is a potential game-changer in the industry (Grant et al., 2016).

Environmental and Safety Applications

Fire Suppression : Compounds like 1-bromo-1-propene and 2-bromo-3,3,3 trifluoro-1-propene, when mixed with nitrogen, have been studied for their effectiveness in fire suppression. These bromoalkene/nitrogen gas mixtures significantly improve the suppression capabilities of inert gases (Zou, Vahdat & Collins, 2001).

VOC Abatement over Catalysts : The conversion of C3 organic compounds, including propene, in the presence of oxygen has been investigated over various SCR catalysts. These catalysts are crucial for the oxidation of hydrocarbons and oxygenates, indicating their potential in environmental applications (Finocchio et al., 2000).

Chemical and Material Science

Thermal Conductivity Studies : Studies on compounds like R1233zd(E), which is a fluorinated propene isomer, focus on its potential as an alternative working fluid in heat pumps and organic Rankine cycles. The thermal conductivity of such compounds has been predicted, offering insights into their practical applications in thermal management systems (Tsvetkov et al., 2020).

Synthesis of Functionalized Heterocycles : The cycloaddition reactions involving nitroalkenes containing a trihalogenmethyl group, such as 1-Propene, 3,3,3-trichloro-, have been studied for obtaining functionalized heterocycles. These compounds play a significant role in the synthesis of complex organic structures (Kuzhaeva, 2016).

Preparation of Microporous Polymers : Microporous polymers based on triazine units, synthesized through reactions involving 2,4,6-trichloro-1,3,5-triazine, demonstrate high CO2 adsorption capacities. These polymers are crucial in developing advanced porous carbon materials for environmental applications (Lim, Cha & Chang, 2012).

Safety and Hazards

“1-Propene, 3,3,3-trichloro-” is a flammable liquid and vapour . It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Therefore, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools to prevent fire caused by electrostatic discharge steam .

Mécanisme D'action

Target of Action

It’s known that the compound interacts with various biological molecules due to its electrophilic nature .

Mode of Action

3,3,3-Trichloroprop-1-ene is a strong electrophile, which means it has a tendency to accept electrons and form bonds with nucleophilic (electron-rich) entities . This property allows it to participate in various chemical reactions, including cycloaddition reactions .

Biochemical Pathways

Given its electrophilic nature, it’s plausible that it could interfere with various biochemical processes by reacting with nucleophilic components of cells .

Result of Action

Its electrophilic nature suggests that it could potentially react with various cellular components, leading to a range of possible effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,3,3-Trichloroprop-1-ene . For instance, its reactivity might be affected by the presence of other chemicals in the environment. Moreover, its stability could be influenced by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

3,3,3-Trichloroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes and proteins, acting as a strong electrophile in polar cycloaddition reactions. For instance, it has been shown to participate in [3 + 2] cycloaddition reactions with nitrile N-oxides, where it behaves as a very strong electrophile

Cellular Effects

The effects of 3,3,3-Trichloroprop-1-ene on cellular processes are profound. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electrophilic nature allows it to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in cellular functions . These interactions can result in changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism.

Molecular Mechanism

At the molecular level, 3,3,3-Trichloroprop-1-ene exerts its effects through binding interactions with biomolecules. It acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins. This can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, in cycloaddition reactions, 3,3,3-Trichloroprop-1-ene forms bonds with nitrile N-oxides, resulting in the formation of new chemical structures

Temporal Effects in Laboratory Settings

The stability and degradation of 3,3,3-Trichloroprop-1-ene over time are important factors in laboratory settings. Studies have shown that the compound’s effects can change over time due to its stability and degradation properties. In cycloaddition reactions, the compound’s reactivity may decrease over time as it degrades . Long-term effects on cellular function have also been observed, with changes in enzyme activity and gene expression occurring over extended periods of exposure.

Dosage Effects in Animal Models

The effects of 3,3,3-Trichloroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful

Metabolic Pathways

3,3,3-Trichloroprop-1-ene is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s strong electrophilic nature allows it to participate in reactions that alter the concentrations of key metabolites

Transport and Distribution

The transport and distribution of 3,3,3-Trichloroprop-1-ene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electrophilic nature allows it to bind to specific proteins, facilitating its transport and accumulation in certain cellular compartments . These interactions are important for understanding the compound’s localization and its effects on cellular function.

Subcellular Localization

3,3,3-Trichloroprop-1-ene’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression

Propriétés

IUPAC Name |

3,3,3-trichloroprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3/c1-2-3(4,5)6/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEIPALYOJMDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062281 | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2233-00-3 | |

| Record name | 3,3,3-Trichloro-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2233-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 3,3,3-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trichloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)